Acalabrutinib
Overview
Description
Acalabrutinib is a medication used to treat mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) in adults who have received at least one previous treatment for their cancer . It is a Bruton tyrosine kinase inhibitor .
Synthesis Analysis
Acalabrutinib is a second-generation, highly selective, potent, covalent Bruton tyrosine kinase (BTK) inhibitor . It exhibits minimal off-target activity in in vitro assays, providing the potential to improve tolerability over the first-in-class BTK inhibitor, ibrutinib .Molecular Structure Analysis
The overall shape of the acalabrutinib molecule bound to the BTK active site is similar to that of bound ibrutinib, tirabrutinib, and zanubrutinib despite differences in the chemical structures .Chemical Reactions Analysis
After administration of a single 100 mg radiolabelled acalabrutinib dose in healthy subjects, 84% of the dose was recovered in the feces and 12% of the dose was recovered in the urine .Physical And Chemical Properties Analysis
Acalabrutinib has a molecular formula of C26H23N7O2 and a molecular weight of 465.51 .Scientific Research Applications
Treatment of Chronic Lymphocytic Leukemia (CLL)
Acalabrutinib is used in the treatment of Chronic Lymphocytic Leukemia (CLL). It’s a Bruton tyrosine kinase inhibitor (BTKi) that has become the standard of care for patients with CLL .
Method of Application
In a real-world retrospective analysis, patients with CLL were treated with acalabrutinib vs ibrutinib using the Flatiron Health database . The primary outcome of interest was time to treatment discontinuation (TTD) .
Results
Acalabrutinib demonstrated statistically significant longer time to discontinuation than ibrutinib . After additional adjustment for prior BTKi use, the acalabrutinib cohort had a 41% lower risk of discontinuation vs ibrutinib .
Treatment of Mantle Cell Lymphoma (MCL)
Acalabrutinib is also used in the treatment of Mantle Cell Lymphoma (MCL), a subtype of Non-Hodgkin Lymphoma (NHL) .
Method of Application
In a study, patients received oral acalabrutinib 100 mg twice daily, plus Bendamustine and Rituximab (BR) in each 28-day cycle . Acalabrutinib was given until disease progression (PD) or intolerance .
Results
As of May 2018, median time on study was 17.6 months for Treatment-Naive (TN) and 14.2 months for Relapsed/Refractory (R/R) patients . 78% of TN and 50% of R/R patients completed 6 cycles of BR with acalabrutinib .
Combination Therapy with PI3Kdelta Inhibitor and Venetoclax
Acalabrutinib has been combined with a PI3Kdelta inhibitor (ACP-319) in a murine CLL model and demonstrated greater reduction in tumor proliferation . It has also been combined with venetoclax .
Method of Application
Blood samples obtained from CLL patients not enrolled in a clinical trial were treated with acalabrutinib and venetoclax .
Results
This combination was demonstrated to have increased apoptosis when compared to either drug alone, suggesting a synergistic relationship similar to that seen with ibrutinib and venetoclax . A subsequent in vivo experiment demonstrated prolonged survival in mice treated with both acalabrutinib and venetoclax as compared to either drug alone .
Treatment of Waldenström’s Macroglobulinemia
Acalabrutinib is being studied for the treatment of Waldenström’s Macroglobulinemia, a rare type of non-Hodgkin’s lymphoma .
Method of Application
In a study, patients received oral acalabrutinib 100 mg twice daily until disease progression or intolerance .
Results
The study is still ongoing, and results are yet to be published .
Combination with Obinutuzumab
Acalabrutinib has been used in combination with Obinutuzumab for the treatment of Chronic Lymphocytic Leukemia (CLL) .
Method of Application
In a clinical trial, patients were treated with acalabrutinib in combination with Obinutuzumab .
Results
The combination of acalabrutinib and Obinutuzumab showed promising results in the treatment of CLL .
Treatment of Marginal Zone Lymphoma (MZL)
Acalabrutinib is also being studied for the treatment of Marginal Zone Lymphoma (MZL), a type of non-Hodgkin’s lymphoma .
Method of Application
In a study, patients received oral acalabrutinib 100 mg twice daily until disease progression or intolerance .
Results
The study is still ongoing, and results are yet to be published .
Comparative Effectiveness Study with Ibrutinib
Acalabrutinib has been compared with Ibrutinib in real-world patients with Chronic Lymphocytic Leukemia (CLL) .
Method of Application
In a real-world retrospective analysis, patients with CLL were treated with acalabrutinib vs ibrutinib using the Flatiron Health database . The primary outcome of interest was time to treatment discontinuation (TTD) .
Results
Patients with CLL receiving acalabrutinib demonstrated lower rates of discontinuation and a prolonged time to discontinuation vs those receiving ibrutinib . After additional adjustment for prior BTKi use, the acalabrutinib cohort had a 41% lower risk of discontinuation vs ibrutinib .
Combination with PI3Kdelta Inhibitor
Acalabrutinib has been combined with a PI3Kdelta inhibitor (ACP-319) in a murine CLL model and demonstrated greater reduction in tumor proliferation .
Method of Application
Blood samples obtained from CLL patients not enrolled in a clinical trial were treated with acalabrutinib and a PI3Kdelta inhibitor .
Results
This combination demonstrated greater reduction in tumor proliferation, NF-KB signaling and expression of BCL-xL and MCL-1 as compared to monotherapy .
Frontline or Relapsed/Refractory Higher-Risk CLL
Acalabrutinib has been used in frontline or relapsed/refractory higher-risk CLL .
Method of Application
Data was pooled from 5 prospective clinical studies of acalabrutinib as monotherapy or in combination with obinutuzumab in patients with higher-risk CLL in treatment-naive (TN) or relapsed/refractory (R/R) cohorts .
Results
The study is still ongoing, and results are yet to be published .
Safety And Hazards
Acalabrutinib may cause a brain infection that can lead to disability or death . It may also cause serious side effects such as unusual bleeding, heart rhythm disorders, low blood cell counts, and signs of infection . Cardiotoxic adverse events have been observed in nearly 3% of patients treated with acalabrutinib .
Future Directions
properties
IUPAC Name |
4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDENQIQQYWYTPO-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026209 | |
Record name | Acalabrutinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water at pH values below 3 but is practically insoluble in water at pH values above 6 | |
Record name | Acalabrutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Mantle Cell Lymphoma (MCL) is a rare yet aggressive type of B-cell non-Hodgkin lymphoma (NHL) with poor prognosis. Subsequently, relapse is common in MCL patients and ultimately represents disease progression. Lymphoma occurs when immune system lymphocytes grow and multiply uncontrollably. Such cancerous lymphocytes may travel to many parts of the body, including the lymph nodes, spleen, bone marrow, blood, and other organs where they can multiply and form a mass(es) called a tumor. One of the main kinds of lymphocytes that can develop into cancerous lymphomas are the body's own B-lymphocytes (B-cells). Bruton Tyrosine Kinase (BTK) is a signalling molecule of the B-cell antigen receptor and cytokine receptor pathways. Such BTK signaling causes the activation of pathways necessary for B-cell proliferation, trafficking, chemotaxis, and adhesion. Acalabrutinib is a small molecule inhibitor of BTK. Both acalabrutinib and its active metabolite, ACP-5862, act to form a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to inhibition of BTK enzymatic activity. As a result, acalabrutinib inhibits BTK-mediated activation of downstream signaling proteins CD86 and CD69, which ultimately inhibits malignant B-cell proliferation and survival Whereas ibrutinib is typically recognized as the first-in-class BTK inhibitor, acalabrutinib is considered a second generation BTK inhibitor primarily because it demonstrates highter selectivity and inhibition of the targeted activity of BTK while having a much greater IC50 or otherwise virtually no inhibition on the kinase activities of ITK, EGFR, ERBB2, ERBB4, JAK3, BLK, FGR, FYN, HCK, LCK, LYN, SRC, and YES1. In effect, acalabrutinib was rationally designed to be more potent and selective than ibrutinib, all the while demonstrating fewer adverse effects - in theory - because of the drug's minimized off target effects. | |
Record name | Acalabrutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Acalabrutinib | |
CAS RN |
1420477-60-6 | |
Record name | 4-[8-Amino-3-[(2S)-1-(1-oxo-2-butyn-1-yl)-2-pyrrolidinyl]imidazo[1,5-a]pyrazin-1-yl]-N-2-pyridinylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420477-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acalabrutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420477606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acalabrutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acalabrutinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACALABRUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I42748ELQW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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